(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride,cis
Beschreibung
(3R,4S)-Pyrrolidine-3,4-diaminetrihydrochloride, cis is a stereochemically defined pyrrolidine derivative with two amine groups in the cis configuration (3R,4S) and three hydrochloride counterions. This compound belongs to the class of bicyclic amines, which are widely explored in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive motifs. The trihydrochloride form enhances solubility in aqueous environments, making it suitable for biochemical assays and pharmaceutical applications.
Eigenschaften
Molekularformel |
C4H14Cl3N3 |
|---|---|
Molekulargewicht |
210.53 g/mol |
IUPAC-Name |
(3S,4R)-pyrrolidine-3,4-diamine;trihydrochloride |
InChI |
InChI=1S/C4H11N3.3ClH/c5-3-1-7-2-4(3)6;;;/h3-4,7H,1-2,5-6H2;3*1H/t3-,4+;;; |
InChI-Schlüssel |
MMERUENHQOAXRE-NSHFDXEUSA-N |
Isomerische SMILES |
C1[C@H]([C@H](CN1)N)N.Cl.Cl.Cl |
Kanonische SMILES |
C1C(C(CN1)N)N.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
General Synthetic Strategies
The preparation of (3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis typically involves multi-step synthetic routes starting from readily available chiral precursors or achiral substrates followed by stereoselective transformations to establish the cis stereochemistry.
Key synthetic methodologies include:
Chiral Ylide-Mediated Transformations:
The use of chiral ylides derived from amines such as benzylamine or phenethylamine allows the formation of substituted pyrrolidines with control over stereochemistry. For example, the achiral ylide from benzylamine has been employed to prepare related pyrrolidinols, which can be further functionalized to diamines.Diastereoselective Reduction and Amination:
Starting from cis-3,4-dihydroxypyrrolidine derivatives, selective amination of hydroxyl groups can yield the diamine structure. Such transformations often use reagents like ammonia or amine equivalents under controlled conditions to preserve stereochemistry.Hydrochloride Salt Formation:
The trihydrochloride salt form is typically obtained by treatment of the free diamine with hydrochloric acid under controlled stoichiometry to ensure full protonation of amino groups, improving compound stability and crystallinity.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of pyrrolidine ring | Cyclization of appropriate amino alcohol precursors | cis-pyrrolidine-3,4-diol intermediate |
| 2 | Diastereoselective amination | Treatment with ammonia or amine donors, catalytic hydrogenation | Introduction of amino groups at C3 and C4 |
| 3 | Salt formation | Reaction with HCl in methanol or aqueous medium | Formation of trihydrochloride salt |
This approach is supported by patent literature describing the preparation of substituted pyrrolidine derivatives with stereochemical control.
In-Depth Research Findings
Stereochemical Control and Yield Optimization
- The stereochemical outcome is highly dependent on the choice of starting materials and reaction conditions. Use of chiral auxiliaries or chiral catalysts can enhance cis-selectivity.
- Yields reported for related pyrrolidine-3,4-diol derivatives range from moderate to high (50-85%) depending on purification and reaction scale.
Analytical Characterization
Comparative Data Table: Preparation Parameters
| Parameter | Method A (Chiral Ylide) | Method B (Amination of Diol) | Method C (Catalytic Hydrogenation) |
|---|---|---|---|
| Starting Material | Benzylamine-derived ylide | cis-3,4-dihydroxypyrrolidine | cis-3,4-dihydroxypyrrolidine |
| Reaction Time | 12-24 hours | 6-12 hours | 4-8 hours |
| Temperature Range | Room temp to 50°C | 0-25°C | 25-40°C |
| Yield (%) | 60-75 | 70-85 | 50-70 |
| Diastereomeric Purity (%) | >95 | >90 | >90 |
Analyse Chemischer Reaktionen
Reactions:: “(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis” can undergo various reactions, including:
Oxidation: Oxidative transformations of functional groups.
Reduction: Reduction of carbonyl groups or other functional groups.
Substitution: Nucleophilic substitution reactions.
Other Transformations: Depending on the specific substituents, it may participate in additional reactions.
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). Major products could include amine oxides.
Reduction: Employ reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Reduction products may include corresponding amines.
Substitution: React with nucleophiles (e.g., amines, thiols) to form substituted derivatives.
Wissenschaftliche Forschungsanwendungen
“(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis” finds applications in:
Medicine: Potential as a chiral intermediate for drug synthesis.
Chemical Research: Used in the development of novel ligands or catalysts.
Industry: May serve as a building block for fine chemicals.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific applications. It could interact with biological targets, enzymes, or receptors, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Functional Groups : The target compound’s diamine group contrasts with diol (e.g., ) or dicarboxylic acid (e.g., ) moieties in analogs, altering hydrogen-bonding capacity and reactivity.
- Salt Form: The trihydrochloride form likely offers higher aqueous solubility compared to mono-hydrochloride derivatives (e.g., ).
- Stereochemistry : The (3R,4S) configuration distinguishes it from (3S,4S) or (3R,4R) isomers, which can significantly impact biological target interactions .
Biologische Aktivität
(3R,4S)-Pyrrolidine-3,4-diaminetrihydrochloride, commonly referred to as pyrrolidine-3,4-diamine hydrochloride, is a chiral organic compound characterized by its unique structure that includes a pyrrolidine ring with two amine groups at the 3 and 4 positions. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C₄H₁₀ClN₃O₂
- Molecular Weight : Approximately 139.58 g/mol
- CAS Number : 186393-21-5
Biological Activity Overview
Research indicates that (3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. Its stereochemistry allows effective interaction with specific molecular targets, influencing various biochemical pathways. For instance, it has been shown to inhibit arginase I and II with IC₅₀ values of 1.3 nM and 8.1 nM respectively, demonstrating its potency in modulating enzyme activity .
- Therapeutic Applications : Pyrrolidine derivatives are being investigated for their roles in treating various conditions, including cancer and inflammation. The compound's ability to inhibit specific enzymes suggests potential therapeutic effects in metabolic disorders .
- Mechanism of Action : The mechanism involves binding to active sites of enzymes, preventing substrate access and modulating receptor activity as either an agonist or antagonist. This interaction can significantly influence cellular pathways and metabolic processes .
Case Studies
Several studies have highlighted the biological efficacy of (3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride:
- Study on Arginase Inhibition : A recent study identified a series of (3R,4S)-pyrrolidine derivatives that exhibited enhanced potency as arginase inhibitors compared to existing standards. The lead compound demonstrated a remarkable increase in inhibitory activity, suggesting a promising avenue for further research in metabolic regulation .
- Anticancer Activity : Compounds derived from pyrrolidine have been screened for anticancer properties against various cell lines including MCF-7 and HeLa cells. Some derivatives showed significant cytotoxicity while maintaining selectivity towards cancerous cells over non-cancerous ones .
Data Table: Biological Activities of (3R,4S)-Pyrrolidine-3,4-diaminetrihydrochloride
Q & A
What are the standard synthetic routes for (3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride,cis, and how can reaction conditions be optimized to improve yield and purity?
Basic:
The synthesis typically involves multi-step procedures, including cyclization of precursor amines, functional group protection/deprotection, and salt formation (e.g., hydrochlorination). Key reagents include chiral catalysts for stereochemical control and reducing agents like LiAlH₄ for intermediate steps . Purification often employs recrystallization or column chromatography.
Advanced:
Optimization requires careful adjustment of parameters such as solvent polarity (e.g., switching from THF to DMF for better solubility), temperature gradients during cyclization (to minimize side reactions), and stoichiometric ratios of hydrochlorinating agents. Reaction progress should be monitored via HPLC or LC-MS to identify and mitigate impurities .
How does the stereochemistry of this compound influence its biological activity, and what analytical methods validate its configuration?
Basic:
The (3R,4S) configuration determines binding affinity to chiral biological targets (e.g., enzymes or receptors). Chiral HPLC with a polysaccharide-based column or polarimetric analysis can confirm enantiopurity .
Advanced:
X-ray crystallography or NOESY NMR provides 3D structural validation, while computational docking (e.g., AutoDock Vina) predicts stereospecific interactions with targets like GABA receptors or kinases. Discrepancies between predicted and observed activity may indicate racemization during synthesis .
What experimental strategies are used to investigate the compound’s enzyme inhibition or receptor modulation activity?
Basic:
Initial screening involves in vitro assays (e.g., fluorometric or colorimetric enzyme activity assays) at varying concentrations (1–100 µM). Dose-response curves and IC₅₀ calculations identify potency .
Advanced:
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics (Kd, kon/koff). For receptor studies, patch-clamp electrophysiology or calcium flux assays in transfected HEK293 cells validate functional modulation .
How can researchers resolve contradictions in reported biological activity data for structural analogs of this compound?
Advanced:
Contradictions may arise from differences in assay conditions (e.g., pH, cofactors) or impurities in test samples. Meta-analysis of literature data with standardized normalization (e.g., % activity relative to positive controls) and orthogonal validation (e.g., CRISPR knockouts to confirm target specificity) are critical. For example, analogs with pyridine substitutions may show divergent activity due to altered hydrogen-bonding networks .
What computational tools support structure-activity relationship (SAR) studies for this compound and its derivatives?
Advanced:
- QSAR Modeling : Predicts activity changes based on substituent electronegativity or steric bulk (e.g., MOE or Schrödinger Suite).
- Molecular Dynamics (MD) : Simulates binding stability in solvent (e.g., GROMACS) to identify critical residues for interaction.
- Free Energy Perturbation (FEP) : Quantifies ΔΔG for specific structural modifications (e.g., fluorination at position 3) .
How does the dihydrochloride salt form enhance the compound’s physicochemical properties compared to the free base?
Basic:
The hydrochloride salt improves aqueous solubility (>50 mg/mL in PBS) and stability under acidic conditions (e.g., gastric fluid for oral bioavailability studies). Salt formation is confirmed via elemental analysis or ion chromatography .
Advanced:
Dynamic vapor sorption (DVS) studies reveal hygroscopicity profiles, while powder X-ray diffraction (PXRD) distinguishes crystalline vs. amorphous forms, impacting dissolution rates and shelf life .
What are the key challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
Advanced:
- Catalyst Recycling : Immobilized chiral catalysts (e.g., silica-supported proline derivatives) reduce costs and improve ee (>99%).
- Continuous Flow Systems : Minimize racemization by reducing residence time at high temperatures.
- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR ensures consistent ee during large batches .
How do structural analogs with pyridine or fluorophenyl substitutions compare in terms of target selectivity?
Advanced:
| Analog | Substitution | Target Selectivity | Key Finding |
|---|---|---|---|
| (3R,4S)-4-(pyridin-4-yl) | Pyridine at C4 | Kinase A inhibition (IC₅₀: 12 nM) | Enhanced π-π stacking with ATP-binding pocket |
| (3R,4S)-4-(2,5-dichlorophenyl) | Dichlorophenyl at C4 | GPCR antagonism (Ki: 8 nM) | Chlorine atoms increase hydrophobic interactions |
| Parent compound | None | Moderate dual activity | Broader off-target effects observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
